N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClN5O2S2 and its molecular weight is 443.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research. This article will explore its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The compound is synthesized through the acylation of 2-aminobenzothiazole with chloroacetyl chloride. The reaction involves several steps, including the formation of intermediates that are further reacted with thiadiazole derivatives to yield the final product. The synthesis process has been documented to yield high purity and structural integrity, confirmed through various spectroscopic techniques such as NMR and FTIR.
Key Structural Features
The compound features a benzothiazole core, which is known for its pharmacological properties. The structural analysis reveals:
- C=O bond length : 1.221(6) Å
- Dihedral angle between benzothiazole and phenyl rings: 0.18°
These features are critical for understanding the compound's interaction with biological targets .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at micromolar concentrations. Notably, it promotes apoptosis and induces cell cycle arrest, mechanisms confirmed by Western blot analysis showing inhibition of critical survival pathways such as AKT and ERK .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A431 | 1.5 | Apoptosis induction |
A549 | 2.0 | Cell cycle arrest |
H1299 | 1.8 | Inhibition of AKT/ERK |
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activities by significantly reducing levels of pro-inflammatory cytokines like IL-6 and TNF-α. This dual action positions it as a promising candidate for therapies targeting both cancer and inflammation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related benzothiazole derivatives reveal that modifications at specific positions can enhance biological activity. For instance:
- 6-unsubstituted analogues generally exhibit superior cytotoxic effects compared to their substituted counterparts.
- The presence of hydrophobic groups, such as a chlorophenyl moiety, enhances potency against cancer cells.
This information underscores the importance of structural optimization in developing effective therapeutic agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of benzothiazole derivatives similar to this compound:
- Benzothiazole Derivatives in Cancer Therapy : A series of compounds were synthesized and evaluated for their anticancer properties, revealing several candidates with IC50 values in the low micromolar range against various cancer cell lines.
- Anti-inflammatory Activity Assessment : Compounds were tested for their ability to inhibit cytokine release in vitro, demonstrating significant reductions in IL-6 and TNF-α levels.
These findings collectively highlight the therapeutic potential of benzothiazole derivatives in treating cancer and inflammatory diseases .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S2/c20-11-5-7-12(8-6-11)21-17(27)25-18-22-13(10-28-18)9-16(26)24-19-23-14-3-1-2-4-15(14)29-19/h1-8,10H,9H2,(H,23,24,26)(H2,21,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJSADVQYXTMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。